5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H17N3S. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol involves interactions with biological receptors through hydrogen bonding and dipole interactions. The compound’s unique structure allows it to bind to specific molecular targets, such as enzymes or receptors, thereby exerting its biological effects . The triazole ring and thiol group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
- 4,5-Diamino-4H-1,2,4-triazole-3-thiol
- 3,5-Dipropyl-4H-1,2,4-triazole
Uniqueness
5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific cyclopentyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H17N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14) |
InChI Key |
ZCTAVGZXOCHRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCC2 |
Origin of Product |
United States |
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